molecular formula C11H14N2S B035339 3-Methyl-N-propyl-1,3-benzothiazol-2-imine CAS No. 108656-83-3

3-Methyl-N-propyl-1,3-benzothiazol-2-imine

Cat. No. B035339
CAS RN: 108656-83-3
M. Wt: 206.31 g/mol
InChI Key: GBTUUTRXBFBDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-propyl-1,3-benzothiazol-2-imine (MBT) is a chemical compound that belongs to the family of benzothiazoles. It is widely used in various industrial applications, including rubber, plastics, and textiles. MBT is also an important intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is not fully understood. However, it is believed to exert its biological effects by interfering with the function of enzymes and proteins. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have antimicrobial properties against various bacteria and fungi. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-Methyl-N-propyl-1,3-benzothiazol-2-imine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has some limitations. It is toxic and should be handled with care. It is also unstable in the presence of strong acids and bases.

Future Directions

There are several future directions for research on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. One area of interest is the development of new metal complexes using 3-Methyl-N-propyl-1,3-benzothiazol-2-imine as a ligand. These complexes could have potential applications in catalysis and material science. Another area of interest is the development of new antimicrobial agents based on 3-Methyl-N-propyl-1,3-benzothiazol-2-imine. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 3-Methyl-N-propyl-1,3-benzothiazol-2-imine is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3-Methyl-N-propyl-1,3-benzothiazol-2-imine in various fields of science.

Synthesis Methods

3-Methyl-N-propyl-1,3-benzothiazol-2-imine can be synthesized by the reaction of 2-mercaptobenzothiazole with isobutylaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, followed by cyclization to form the benzothiazole ring. The resulting product is then treated with an oxidizing agent to form the imine group.

Scientific Research Applications

3-Methyl-N-propyl-1,3-benzothiazol-2-imine has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, electrochemistry, and material science. 3-Methyl-N-propyl-1,3-benzothiazol-2-imine has also been studied for its antimicrobial, antifungal, and antitumor properties.

properties

CAS RN

108656-83-3

Product Name

3-Methyl-N-propyl-1,3-benzothiazol-2-imine

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-methyl-N-propyl-1,3-benzothiazol-2-imine

InChI

InChI=1S/C11H14N2S/c1-3-8-12-11-13(2)9-6-4-5-7-10(9)14-11/h4-7H,3,8H2,1-2H3

InChI Key

GBTUUTRXBFBDKN-UHFFFAOYSA-N

SMILES

CCCN=C1N(C2=CC=CC=C2S1)C

Canonical SMILES

CCCN=C1N(C2=CC=CC=C2S1)C

synonyms

1-Propanamine,N-(3-methyl-2(3H)-benzothiazolylidene)-(9CI)

Origin of Product

United States

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